molecular formula C22H22FN3O2S B2997871 N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide CAS No. 894018-94-1

N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide

Cat. No.: B2997871
CAS No.: 894018-94-1
M. Wt: 411.5
InChI Key: GVFSINXIMYOCGU-UHFFFAOYSA-N
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Description

N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide is a bis-amide derivative featuring a thiazole core substituted with a meta-tolyl group and a fluorinated phenyl moiety.

Properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2S/c1-13-5-4-6-16(11-13)22-25-15(3)19(29-22)9-10-24-20(27)21(28)26-17-8-7-14(2)18(23)12-17/h4-8,11-12H,9-10H2,1-3H3,(H,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFSINXIMYOCGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)C)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant studies.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on thiazole derivatives demonstrated that modifications in the structure can enhance antibacterial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Thiazole Derivative AE. coli, S. aureus32 µg/mL
Thiazole Derivative BP. aeruginosa, B. subtilis16 µg/mL

Cytotoxicity and Anticancer Potential

The cytotoxic effects of oxalamide derivatives have been evaluated in various cancer cell lines. For instance, studies have shown that compounds with similar structural features can induce apoptosis in human cancer cell lines, such as HeLa and MCF7, with IC50 values indicating significant potency .

Table 2: Cytotoxicity Data

Compound NameCell Line TestedIC50 (µM)
Oxalamide AHeLa25
Oxalamide BMCF730

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • DNA Intercalation : Some derivatives exhibit the ability to intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Certain oxalamides induce oxidative stress in cancer cells, leading to cell death.

Case Studies

Several case studies highlight the effectiveness of oxalamide derivatives in clinical settings. For example, a recent study demonstrated that a structurally related compound significantly reduced tumor growth in xenograft models by inducing apoptosis through ROS-mediated pathways .

Comparison with Similar Compounds

S1QEL 1.1: N1-(3-acetamidophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide

  • Structural Differences :
    • The meta-tolyl group in the target compound is replaced by a para-tolyl group in S1QEL 1.1.
    • The 3-fluoro-4-methylphenyl substituent in the target compound is substituted with a 3-acetamidophenyl group in S1QEL 1.1.
  • Functional Implications: S1QEL 1.1 is a known suppressor of mitochondrial complex I-driven reverse electron transport (RET) and reactive oxygen species (ROS) generation . The target compound’s fluorine atom and methyl group could improve metabolic stability and membrane permeability compared to S1QEL 1.1.

BNM-III-170: N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide

  • Structural Differences: BNM-III-170 incorporates a bicyclic indenyl moiety and a guanidinomethyl group, absent in the target compound. Both compounds share a fluorinated phenyl group but differ in substitution patterns (4-chloro-3-fluorophenyl vs. 3-fluoro-4-methylphenyl).
  • Functional Implications: BNM-III-170 acts as a CD4-mimetic compound, enhancing vaccine efficacy against immunodeficiency viruses . Its complex structure enables high-affinity binding to viral glycoproteins. The target compound’s simpler structure may prioritize metabolic stability over high-affinity receptor binding.

N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768)

  • Structural Differences :
    • This analog replaces the thiazole core with a pyridinylethyl group and substitutes the fluorinated phenyl with a 2,4-dimethoxybenzyl group.
  • Functional Implications: Rapid metabolism in rat hepatocytes without amide hydrolysis suggests that electron-donating groups (e.g., methoxy) may accelerate oxidative metabolism . The target compound’s fluorine atom (electron-withdrawing) and methyl group could slow metabolic degradation compared to No. 1766.

Physicochemical and Metabolic Properties

Table 1: Comparative Physicochemical Data

Compound Melting Point (°C) Yield (%) Key Functional Groups Metabolic Stability (vs. Rat Hepatocytes)
Target Compound Not reported N/A Thiazole, fluoro, methyl Likely stable (fluorine reduces oxidation)
S1QEL 1.1 Not reported N/A Thiazole, acetamido, para-tolyl Moderate (amide hydrolysis possible)
BNM-III-170 Not reported N/A Indenyl, guanidinomethyl High (complex structure resists enzymes)
Compound 20 () 334–335 45 Thiazole, sulfonamido Low (amide hydrolysis observed)

Key Observations:

  • Thiazole Core : Present in both the target compound and S1QEL 1.1, this heterocycle enhances π-π stacking and hydrophobic interactions.
  • Fluorine Substitution: The 3-fluoro group in the target compound may reduce oxidative metabolism compared to non-halogenated analogs .
  • Amide Stability: Unlike FAO/WHO-reported oxalamides (e.g., No. 1768), the target compound’s fluorinated aromatic ring may protect the amide bond from enzymatic cleavage .

Q & A

Q. What synthetic routes are recommended for synthesizing N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide, and how can reaction conditions be optimized?

  • Methodological Answer : A two-step approach is often employed:

Thiazole core synthesis : React m-tolyl-substituted precursors (e.g., thioureas or α-haloketones) under reflux in polar aprotic solvents (e.g., DMF) to form the thiazole ring. Catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 enhance yields (70–80°C, 1–2 hours) .

Oxalamide coupling : Use oxalyl chloride or ethyl oxalate to activate the carboxylic acid group, followed by nucleophilic substitution with the amine-containing aromatic and thiazole-ethyl moieties. Optimize stoichiometry (1:1 molar ratio) and monitor via TLC. Recrystallization in aqueous acetic acid improves purity .
Key Optimization Factors :

  • Catalyst loading (10 wt% for heterogeneous systems) .
  • Solvent polarity (PEG-400 improves miscibility of reactants) .
  • Temperature control (70–80°C prevents byproduct formation) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR :
  • Thiazole ring protons: δ 7.2–8.1 ppm (aromatic coupling) .
  • Oxalamide NH: δ 10.2–10.8 ppm (broad singlet) .
  • Fluorophenyl group: δ 6.8–7.3 ppm (coupled doublets, J = 8–10 Hz) .
  • FT-IR :
  • C=O stretch (oxalamide): 1660–1680 cm⁻¹ .
  • Thiazole C-S-C: 680–720 cm⁻¹ .
  • ESI-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate substituents .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs). Prioritize derivatives with substituents that improve hydrophobic interactions (e.g., 4-methyl on thiazole) or hydrogen bonding (e.g., fluoro groups) .
  • QSAR Analysis : Corrogate electronic (Hammett σ constants) and steric (Taft parameters) effects of substituents (e.g., m-tolyl vs. p-fluorophenyl) with activity data. For example, bulky groups at the thiazole 2-position enhance membrane permeability .
    Case Study : Derivatives with electron-withdrawing groups (e.g., -CF₃) showed 3-fold higher inhibition of cytochrome P450 4F11 compared to methyl-substituted analogs .

Q. What strategies resolve contradictions in biological activity data across assay systems?

  • Methodological Answer :
  • Assay Validation : Use orthogonal assays (e.g., fluorescence polarization + SPR) to confirm target engagement. For instance, discrepancies in IC₅₀ values may arise from assay-specific interference (e.g., detergent effects) .
  • Pharmacokinetic Profiling : Evaluate metabolic stability (e.g., microsomal half-life) and plasma protein binding to contextualize in vitro vs. in vivo results. Fluorinated analogs often exhibit improved metabolic resistance .
  • Control Experiments : Include reference compounds (e.g., stearoyl-CoA desaturase inhibitors) to benchmark activity and normalize inter-lab variability .

Q. How can crystallographic data inconsistencies be addressed using SHELX software?

  • Methodological Answer :
  • Data Collection : Use high-resolution (≤1.0 Å) single-crystal X-ray diffraction. Resolve twinning with TWIN/BASF commands in SHELXL .
  • Refinement : Apply anisotropic displacement parameters for non-H atoms. For disordered regions (e.g., ethyl linker), use PART/SUMP constraints .
  • Validation : Cross-check with spectroscopic data (e.g., NMR dihedral angles vs. crystallographic torsion angles). SHELXPRO can generate CIF files compatible with IUCr standards .

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